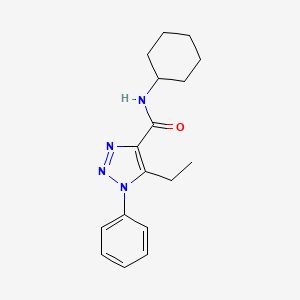

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

N-Cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a phenyl group, at the 5-position with an ethyl group, and at the 4-position with a carboxamide moiety bearing a cyclohexyl substituent.

Properties

IUPAC Name |

N-cyclohexyl-5-ethyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-2-15-16(17(22)18-13-9-5-3-6-10-13)19-20-21(15)14-11-7-4-8-12-14/h4,7-8,11-13H,2-3,5-6,9-10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJGRUAQAZKFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an organic azide with an alkyne to form the 1,2,3-triazole ring. The reaction is highly efficient and regioselective, often yielding the desired product in high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key structural variations in similar compounds include:

- Position 1 (aryl group): Phenyl, 4-chlorophenyl, 2-fluorophenyl, or substituted aryl groups.

- Position 5: Ethyl, methyl, isopropyl, chloro, or bromo substituents.

- Amide substituent: Cyclohexyl, phenyl, quinolinyl, or functionalized groups (e.g., carbamimidoyl).

Table 1: Structural Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Key Observations:

- Position 5 Substituents: Ethyl groups (as in the target compound) may enhance lipophilicity compared to smaller groups like methyl or polar groups like chloro .

- Amide Substituents: Cyclohexyl groups likely improve metabolic stability over aromatic amides (e.g., phenyl or quinolinyl) due to reduced π-π stacking interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points: Aryl-substituted analogs (e.g., 3o) exhibit higher melting points (>250°C) compared to aliphatic amides like 3c (198–200°C), suggesting stronger intermolecular forces in aromatic systems .

- Lipophilicity: The target compound’s cyclohexyl and ethyl groups may increase LogP compared to chloro or carbamimidoyl derivatives, influencing membrane permeability .

Table 3: Comparative Bioactivity of Selected Analogs

Key Observations:

- Position 5 Substituents: Ethyl groups (as in 3o) correlate with potent Wnt pathway inhibition, suggesting that bulkier substituents enhance target engagement .

- Amide Modifications: Carbamimidoyl derivatives (e.g., 5c) exhibit anti-inflammatory activity, highlighting the role of polar functional groups in modulating immune responses .

Biological Activity

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide features a triazole ring that is crucial for its biological activity. The compound consists of:

- Cyclohexyl group : Enhances lipophilicity and may influence binding interactions.

- Ethyl-substituted phenyl ring : This substitution can affect the compound's reactivity and biological efficacy.

- Carboxamide group : Imparts stability and potential hydrogen bonding capabilities.

The biological activity of N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Cytochrome P450 Inhibition : The triazole moiety binds to heme iron in cytochrome P450 enzymes, inhibiting their activity. This disruption affects metabolic pathways critical for the survival of pathogens and cancer cells.

- Enzyme Inhibition : Studies suggest that this compound can inhibit various enzymes essential for disease progression, making it a candidate for therapeutic applications against cancer and infectious diseases.

Biological Activity Data

The following table summarizes the inhibitory effects of N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide on different biological targets:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide on various cancer cell lines, it was observed that:

- The compound exhibited significant cytotoxicity against human prostate cancer cells (PC3 and DU145).

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

|---|---|---|---|

| PC3 | 40.1 | 27.05 | 26.43 |

| DU145 | 98.14 | 62.5 | 41.85 |

These results indicate a dose-dependent response with higher sensitivity observed in PC3 cells compared to DU145 cells .

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of N-cyclohexyl derivatives showed promising results against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 16 |

| Cryptococcus neoformans | 64 |

This suggests that the compound may have potential as an antifungal agent .

Q & A

Basic: What are the key steps for synthesizing N-cyclohexyl-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically follows a multi-step approach:

Triazole Ring Formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. This method ensures regioselectivity and high yields .

Functionalization : Introduce the ethyl group at position 5 via alkylation or substitution reactions under controlled conditions (e.g., DMF solvent, 60–80°C) .

Carboxamide Coupling : React the triazole intermediate with cyclohexylamine using coupling agents like EDC/HOBt in dichloromethane .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for purity (>95% by HPLC) .

Basic: How is structural characterization performed for this compound?

Standard methodologies include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the cyclohexyl group’s protons appear as multiplet signals at δ 1.2–2.1 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 367.18) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement, resolving bond lengths and angles (e.g., triazole N-N bond ~1.34 Å) .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Conflicting results often arise from pharmacokinetic variability or off-target effects. Strategies include:

- Metabolic Stability Assays : Use liver microsomes to assess compound degradation rates .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing cyclohexyl with pyridinyl) to isolate target interactions .

- Pharmacophore Modeling : Map electrostatic/hydrophobic interactions using software like Schrodinger Suite to refine binding hypotheses .

Advanced: What experimental design considerations optimize yield in multi-step synthesis?

Key factors:

- Catalyst Screening : Compare Cu(I) sources (e.g., CuI vs. CuBr) for cycloaddition efficiency. CuI typically provides >80% yield in azide-alkyne reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance carboxamide coupling but may require inert atmospheres to prevent oxidation .

- Reaction Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) to track intermediates and minimize side products .

Advanced: How do substituents influence biological activity?

Comparative SAR data from similar triazoles reveal:

| Substituent | Position | Activity Trend | Example Compound |

|---|---|---|---|

| Ethyl | 5 | Enhances lipophilicity (LogP ~3.2) | 5-Ethyl-1-phenyl triazole |

| Cyclohexyl | N | Improves metabolic stability (t > 4h) | N-Cyclohexyl analogs |

| Phenyl | 1 | Increases aromatic stacking in enzyme pockets | 1-Phenyl derivatives |

Basic: What analytical techniques resolve impurities in the final product?

- HPLC-DAD : Detect trace impurities (<0.5%) using C18 columns (gradient: 10–90% acetonitrile/water) .

- DSC/TGA : Assess thermal stability (decomposition >200°C) to identify polymorphic forms .

Advanced: How are crystallographic data discrepancies addressed during refinement?

Common issues and solutions:

- Disordered Atoms : Apply SHELXL restraints (e.g., SIMU) to model anisotropic displacement .

- Twinned Crystals : Use HKLF 5 format in SHELX for twin-law refinement .

- Missing Electron Density : Re-examine solvent masking in OLEX2 or WinGX .

Basic: What biological assays are suitable for initial activity screening?

- Enzyme Inhibition : Kinase assays (e.g., EGFR IC determination via ADP-Glo™) .

- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .

Advanced: How do reaction conditions affect regioselectivity in triazole formation?

Regioselectivity in CuAAC is typically 1,4-disubstituted, but competing pathways may arise if:

- Temperature Exceeds 100°C : Promotes non-catalyzed Huisgen reactions (1,5-disubstituted byproducts) .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce Cu(I) solubility, lowering yield .

Advanced: What computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina simulates interactions with protein targets (e.g., PDB ID: 1M17) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.